Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Description
Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H17NO7 and its molecular weight is 359.334. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound may interact with certaincytochrome P450 enzymes involved in diterpene biosynthesis .
Mode of Action
It is indicated that the compound may be involved in thehydroxylation of diterpenes , a process that can be controlled to achieve plant chemical defense without autotoxicity . This hydroxylation process is likely to be a key part of the compound’s interaction with its targets.
Biochemical Pathways
The compound appears to affect the sphingolipid biosynthesis pathway . It is suggested that non-controlled hydroxylated diterpene derivatives, possibly including this compound, can inhibit sphingolipid biosynthesis . This inhibition can lead to severe autotoxicity symptoms .
Result of Action
The compound’s action results in the inhibition of sphingolipid biosynthesis in herbivores, providing a defense mechanism for plants . By regulating metabolic modifications, plants can avoid autotoxicity and gain defense against herbivores .
Action Environment
It is suggested that the compound’s defensive function is achieved through a post-digestive process that occurs between plants and their insect herbivores . This suggests that the compound’s action may be influenced by the presence and activity of herbivores in the environment.
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-23-10-5-3-4-9(6-10)13-14(18(22)24-2)17(19)26-15-12(21)7-11(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQASQCDTYSTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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